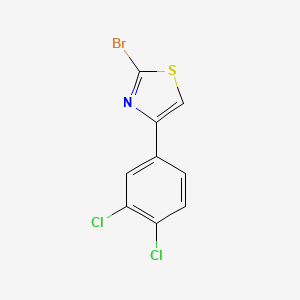

2-Bromo-4-(3,4-dichlorophenyl)thiazole

Description

2-Bromo-4-(3,4-dichlorophenyl)thiazole is a halogenated thiazole derivative featuring a bromine atom at position 2 and a 3,4-dichlorophenyl substituent at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered aromatic ring, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science .

Structure

2D Structure

Propriétés

IUPAC Name |

2-bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2NS/c10-9-13-8(4-14-9)5-1-2-6(11)7(12)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDJPQSBEIJGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743576 | |

| Record name | 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-60-5 | |

| Record name | 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic route for 2-Bromo-4-(3,4-dichlorophenyl)thiazole involves a condensation reaction between 3,4-dichlorophenyl isothiocyanate and 2-bromoacetophenone or related α-bromo ketones in the presence of a base.

-

- 3,4-Dichlorophenyl isothiocyanate

- 2-Bromoacetophenone (or α-bromo ketone derivatives)

-

- Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are typically used.

Base:

- Potassium carbonate (K₂CO₃) is commonly employed to facilitate the cyclization and promote the formation of the thiazole ring.

-

- Reflux conditions are maintained to ensure completion of the reaction.

- Reaction times vary but typically range from several hours up to overnight.

Mechanism Overview:

The reaction proceeds via nucleophilic attack of the isothiocyanate nitrogen on the α-bromo ketone, followed by cyclization to form the thiazole ring and incorporation of the bromine atom at the 2-position.

Detailed Procedure Example

A representative synthetic procedure is as follows:

| Step | Procedure Description | Conditions |

|---|---|---|

| 1 | Dissolve 3,4-dichlorophenyl isothiocyanate and 2-bromoacetophenone in acetonitrile or DMF | Room temperature or slight warming |

| 2 | Add potassium carbonate as a base | Stoichiometric amount |

| 3 | Stir the mixture under reflux for 6–12 hours | Typically 80–110 °C |

| 4 | Monitor reaction progress by thin-layer chromatography (TLC) | UV light visualization |

| 5 | Upon completion, cool the mixture and pour into ice-cold water | Precipitation of product |

| 6 | Filter, wash, and recrystallize from ethanol or acetone | Purification step |

This method yields this compound as a solid product with high purity suitable for further applications.

Industrial Scale Preparation

Scale-Up Considerations:

Industrial synthesis follows the same fundamental chemistry but optimizes parameters for yield and purity.-

- Use of continuous flow reactors to improve heat transfer and reaction control.

- Automated reagent addition and in-line monitoring for consistent product quality.

- Solvent recycling and waste minimization for environmental compliance.

-

- High throughput production.

- Reduced reaction times.

- Enhanced reproducibility.

Alternative Synthetic Approaches

Though the primary method involves condensation of isothiocyanates with α-bromo ketones, other synthetic strategies reported in the literature for related thiazole derivatives include:

-

- Starting from 2-substituted thiazoles, the bromine atom at the 2-position can be introduced via bromination using brominating agents under controlled conditions.

-

- Halogenation of preformed thiazole rings bearing other halogens to introduce bromine selectively.

These alternative methods may be applied depending on the availability of starting materials and desired substitution patterns.

Summary Table of Preparation Methods

Analytical and Purification Techniques

-

- Thin-layer chromatography (TLC) with UV light detection.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) for structure confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

- Mass spectrometry (MS) for molecular weight verification.

-

- Recrystallization from ethanol, acetone, or other suitable solvents.

- Filtration and washing to remove inorganic salts and impurities.

Research Findings on Preparation

- The condensation approach using 3,4-dichlorophenyl isothiocyanate and 2-bromoacetophenone is well-documented and provides reliable yields with high purity.

- Reaction optimization studies indicate that the choice of solvent and base significantly affects yield and reaction time.

- Industrial synthesis benefits from continuous flow techniques, which improve scalability and reduce batch variability.

- Bromination steps require careful control of temperature and reagent stoichiometry to avoid over-bromination or side reactions.

This comprehensive overview of the preparation methods of this compound integrates detailed synthetic procedures, industrial production insights, alternative synthetic routes, and analytical considerations based on authoritative and diverse scientific sources. The compound’s synthesis is well-established, primarily relying on condensation reactions under reflux with potassium carbonate as a base in polar aprotic solvents, with variations tailored for scale and purity requirements.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-(3,4-dichlorophenyl)thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-(3,4-dichlorophenyl)thiazole derivatives .

Applications De Recherche Scientifique

2-Bromo-4-(3,4-dichlorophenyl)thiazole has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(3,4-dichlorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

The following analysis compares 2-Bromo-4-(3,4-dichlorophenyl)thiazole with structurally related brominated thiazoles and heterocycles, focusing on substituent effects, synthetic methods, and physicochemical properties.

Structural and Electronic Comparisons

| Compound Name | Substituents | Key Structural Features | Electronic Effects |

|---|---|---|---|

| This compound | Br (C2), 3,4-Cl₂C₆H₃ (C4) | High steric bulk and electron-withdrawing Cl groups enhance electrophilicity at C2. | Strong electron-withdrawing effects from Cl and Br may polarize the thiazole ring. |

| 2-Bromo-4-(3,4-difluorophenyl)thiazole | Br (C2), 3,4-F₂C₆H₃ (C4) | Smaller F atoms reduce steric hindrance compared to Cl. | Fluorine’s inductive effect increases ring electron deficiency but less than Cl. |

| 2-Bromo-4-phenylthiazole | Br (C2), C₆H₅ (C4) | Simple phenyl group lacks halogen substituents. | Minimal electron withdrawal; bromine remains the primary reactive site. |

| 4-Bromo-5-(3-fluorophenyl) derivatives | Br (C4), complex hydrazone groups | Additional substituents (e.g., hydrazone) increase molecular complexity. | Electron-withdrawing and donating groups alter redox and binding properties. |

Key Observations :

- Electron-withdrawing substituents (Cl, F) enhance the electrophilicity of the thiazole ring, facilitating nucleophilic substitution at C2 .

- Steric effects : The 3,4-dichlorophenyl group in the target compound may hinder rotational freedom compared to smaller substituents (e.g., F or H), as seen in the 7.45° twist between thiazole and phenyl rings in 2-Bromo-4-phenylthiazole .

Key Observations :

- Copper bromide (CuBr/CuBr₂) is a critical reagent for bromination in thiazole systems, with nitrites (tert-butyl or n-butyl) acting as diazotizing agents .

- Yield variations : The 96% yield for hydrazone-functionalized thiazoles (e.g., compound 4f in ) suggests that sterically unhindered substituents improve reaction efficiency compared to bulky dichlorophenyl groups .

Key Observations :

- Structural analogs : 1,3-Diarylureas with dichlorophenyl groups () exhibit growth inhibition, suggesting that the dichlorophenyl-thiazole scaffold may have similar biological relevance .

Activité Biologique

2-Bromo-4-(3,4-dichlorophenyl)thiazole is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antifungal applications. This article discusses the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazole ring substituted with bromine and dichlorophenyl groups. Its molecular formula is with a molecular weight of 292.05 g/mol. The presence of halogen atoms contributes to its biological activity by enhancing lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : The thiazole ring is formed through a condensation reaction between appropriate precursors.

- Bromination : The introduction of the bromine atom can be achieved using brominating agents under controlled conditions.

- Dichlorophenyl Substitution : The dichlorophenyl group is introduced via nucleophilic substitution reactions.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in:

- Hep-G2 (liver cancer) : The compound showed promising results with a notable decrease in cell viability at concentrations as low as 10 µM.

- MCF-7 (breast cancer) : Similar anti-proliferative effects were observed, indicating its potential as an anticancer agent.

Antifungal Activity

The compound has also been evaluated for antifungal properties against pathogenic strains such as Candida albicans. In vitro tests revealed:

| Compound | MIC (µg/mL) against C. albicans | MIC (µg/mL) against C. parapsilosis |

|---|---|---|

| This compound | 125 | 125 |

| Fluconazole (control) | 31.24 | 15.62 |

These results suggest that while the compound has antifungal activity, it is less potent than fluconazole.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as a non-competitive inhibitor of key enzymes involved in cancer cell proliferation and fungal growth.

- Cell Membrane Disruption : Its structural properties allow it to integrate into cellular membranes, leading to increased permeability and eventual cell death.

Case Studies

- Cytotoxicity Study : A study evaluating various thiazole derivatives found that those containing brominated and chlorinated phenyl groups had enhanced cytotoxicity against Hep-G2 cells compared to non-halogenated analogs .

- Antifungal Efficacy : Another investigation into thiazole derivatives highlighted their potential for treating Candida infections, where compounds with similar substitutions showed lower Minimum Inhibitory Concentration (MIC) values compared to standard treatments .

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-4-(3,4-dichlorophenyl)thiazole?

Answer:

A common method involves bromination of precursor thiazoles. For example, 2-amino-4-phenylthiazole derivatives can react with n-butyl nitrite and CuBr in acetonitrile at 333 K to introduce bromine at the 2-position . Typical steps include:

Reagent ratios : 1:1.6 molar ratio of aminothiazole to CuBr.

Solvent : Acetonitrile for optimal solubility and reactivity.

Purification : Column chromatography (silica gel, heptane/ethyl acetate) followed by crystallization (hexane or ethanol/water).

Yield : ~53% (similar to structurally related compounds) .

Table 1 : Key reaction parameters

| Parameter | Conditions |

|---|---|

| Temperature | 333 K |

| Time | 15 min |

| Solvent | Acetonitrile |

| Purification | Column chromatography, crystallization |

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

- Twist angles : The thiazole ring and phenyl substituent in related bromothiazoles exhibit a dihedral twist of ~7.45° .

- Intermolecular interactions : π-π stacking (3.815 Å between aromatic rings) and S···Br contacts (3.5402 Å) stabilize the crystal lattice .

- Validation : Compare experimental data (e.g., C–Br bond length: ~1.89 Å) with computational models to confirm structural integrity.

Basic: What spectroscopic techniques validate the purity and structure of this compound?

Answer:

- 1H NMR : Aromatic protons appear at δ 7.40–8.16 ppm, with thiazole protons at δ 8.16 (singlet) .

- IR : Key peaks include ν(C-Br) at ~689 cm⁻¹ and ν(C=N) at ~1476 cm⁻¹ .

- Elemental analysis : Confirm %C, %H, and %N (e.g., Calculated: C 45.02%, H 2.52%; Found: C 45.09%, H 2.57%) .

Advanced: How to address contradictions in reported biological activity data?

Answer:

Contradictions may arise from:

Purity : Use HPLC (≥95% purity) to exclude impurities affecting bioassays.

Assay variability : Standardize protocols (e.g., agar disc diffusion for antibacterial tests; see MIC vs. zone-of-inhibition discrepancies) .

Structural analogs : Compare activity of 2-bromo derivatives with non-brominated analogs (e.g., 4-(3,4-dichlorophenyl)thiazole) to isolate bromine’s role .

Table 2 : Antibacterial activity of thiazole derivatives (example)

| Compound | S. aureus (Zone, mm) | E. coli (Zone, mm) |

|---|---|---|

| J’’ (thiazole derivative) | 18 ± 0.5 | 15 ± 0.3 |

| Control (Ampicillin) | 25 ± 0.7 | 22 ± 0.6 |

Basic: What solvents and catalysts optimize bromination reactions for this compound?

Answer:

- Solvents : Acetonitrile (polar aprotic) enhances CuBr solubility ; ethanol/water mixtures aid crystallization .

- Catalysts : CuBr facilitates electrophilic bromination via radical intermediates .

- Additives : Glacial acetic acid (5 drops) can protonate intermediates in Schiff base formation .

Advanced: How do substituent electronic effects influence bioactivity?

Answer:

- Electron-withdrawing groups (EWGs) : The 3,4-dichlorophenyl group enhances electrophilicity, potentially increasing binding to bacterial targets (e.g., penicillin-binding proteins) .

- Bromine position : 2-Bromo substitution may sterically hinder enzyme active sites compared to 5-bromo analogs .

- SAR studies : Modify the dichlorophenyl moiety to 4-methoxyphenyl; observe reduced activity due to decreased lipophilicity .

Basic: How to troubleshoot low yields in thiazole ring formation?

Answer:

- Reaction time : Extend reflux duration (e.g., 18 hr for hydrazide cyclization) .

- Temperature control : Maintain 333 K for bromination to avoid side reactions .

- Workup : Use ice-water quenching to precipitate products efficiently .

Advanced: What computational methods predict intermolecular interactions in crystallography?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.